molecular formula C7H5ClN2O B6229882 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 58315-18-7

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B6229882
CAS No.: 58315-18-7
M. Wt: 168.58 g/mol
InChI Key: GCSRGLDJYXQOSI-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a fused bicyclic heterocyclic compound with the molecular formula C 7 H 5 ClN 2 O . It serves as a valuable synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural motif of fused heterocycles like imidazo[4,5-c]pyridines is known to play a crucial role in numerous disease conditions, with documented activities as enzyme inhibitors and potential anticancer agents . For instance, compounds with the imidazo[4,5-c]pyridine core, such as 3-deazaneplanocin A, function as histone methyltransferase EZH2 inhibitors, indicating potential applications in oncology research . Similarly, other imidazopyridine derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which can increase the sensitivity of tumor cells to chemotherapy . The chloro and methyl substituents on the [1,2]oxazolo[4,5-c]pyridine core make it a versatile precursor for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound and its derivatives to synthesize new chemical entities for high-throughput screening and biological evaluation against various molecular targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

58315-18-7

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3

InChI Key

GCSRGLDJYXQOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC=C12)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Method 1: Hydrogenation of Imine Precursors

A pivotal approach derives from the catalytic hydrogenation of imine intermediates, as demonstrated in the synthesis of 6-chloro-3-pyridylmethylamines. Adapting this method, 6-chloro-3-methylpyridine-4,5-diamine is treated with a ketone to form a Schiff base, which undergoes hydrogenation over a platinum catalyst (2% Pt/C) in ethanol at 40–60°C under 4–6 atm H₂. This step ensures selective reduction of the imine bond without dechlorination, achieving yields >90%.

Key Reaction Conditions

ParameterValue
Catalyst2% Pt/C
SolventEthanol
Temperature40–60°C
H₂ Pressure4–6 atm
Yield90–94%

This method’s success hinges on the platinum catalyst’s ability to suppress dechlorination, a common side reaction in hydrogenation.

Method 2: Diazotization-Cyclization of Amino Alcohol Precursors

Inspired by triazolo-furo-pyridine syntheses, diazotization-cyclization offers a route to the oxazole ring. Starting with 4-amino-5-hydroxy-6-chloro-3-methylpyridine, treatment with NaNO₂ in acetic acid/water (1:1) at 0°C generates a diazonium intermediate. Intramolecular cyclization eliminates N₂, forming the oxazole ring (Scheme 1).

Optimized Conditions

  • Diazotization Agent : 0.5 N NaNO₂ (1.5 equiv)

  • Solvent : Acetic acid/H₂O (1:1)

  • Temperature : 0°C

  • Yield : 70–75%

This method avoids harsh acidic conditions, preserving the chloro group while enabling efficient ring closure.

Method 3: Multi-Component Reactions (MCRs)

The Ugi four-component reaction (4-CR) provides a modular route. Combining 6-chloro-3-methylpyridine-4-carbaldehyde, methyl isocyanide, an amine, and a carboxylic acid forms a peptoid intermediate. Post-Ugi cyclization under acidic conditions (TFA/CH₂Cl₂) yields the oxazolo-pyridine framework. While yields are moderate (50–60%), this method allows structural diversification.

Comparative Analysis of Synthetic Methods

MethodYieldKey AdvantageLimitation
Catalytic Hydrogenation90–94%High selectivity, minimal dechlorinationRequires specialized equipment
Diazotization-Cyclization70–75%Mild conditions, scalableSensitive to precursor purity
Multi-Component Reaction50–60%Structural flexibilityLower yield, complex purification

Challenges and Optimization Strategies

  • Chloro Group Stability : Platinum catalysts and low-temperature diazotization mitigate dechlorination.

  • Regioselective Cyclization : Steric directing groups (e.g., methyl at position 3) enhance oxazole formation at positions 4/5.

  • Solvent Effects : Ethanol and acetic acid improve solubility without side reactions .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring system .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₇H₅ClN₂O
  • Molecular Weight : 168.58 g/mol
  • SMILES Notation : CC1=NOC2=CC(=NC=C12)Cl
  • InChIKey : GCSRGLDJYXQOSI-UHFFFAOYSA-N

The compound features a chlorine atom which enhances its reactivity and potential as a building block for further chemical synthesis.

Medicinal Chemistry

6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazoles exhibit significant antimicrobial properties against various pathogens. The chlorine substituent may enhance this activity by interacting with microbial enzymes or receptors .
  • Antiviral Properties : Similar compounds have been explored for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .

Agricultural Applications

Compounds related to oxazoles are often evaluated for their herbicidal and insecticidal activities:

  • Herbicidal Activity : Research indicates that chlorinated heterocycles can exhibit herbicidal properties by disrupting plant growth processes .
  • Insecticidal Activity : The structural features of this compound suggest potential effectiveness against agricultural pests.

Materials Science

The unique properties of this compound allow it to be used in developing new materials:

  • Polymer Chemistry : The compound may serve as a monomer or additive in polymer formulations to enhance thermal stability or chemical resistance.

Case Studies and Literature Insights

StudyFindings
Investigated the synthesis of related oxazole compounds showing significant antifungal activity.
Explored structure-activity relationships in similar compounds indicating potential as vaccine adjuvants.
Reported on the herbicidal activity of chlorinated oxazoles in agricultural settings.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs in the Oxazolo[4,5-c]pyridine Family

Compounds sharing the oxazolo[4,5-c]pyridine core but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-3-methyl derivative Cl (C6), CH₃ (C3) 231.09 Building block for drug discovery
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride Saturated ring, HCl salt 160.60 Intermediate in bioactive molecule synthesis
3-Hydroxy-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine Hydroxy, partially saturated N/A Component in Autotaxin inhibitors (IC₅₀ = 0.01 µM)

Key Observations :

  • The chlorine and methyl substituents in 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine enhance its lipophilicity compared to the saturated or hydroxylated derivatives .
  • The hydrochloride salt (CAS 1864051-65-9) is water-soluble, making it suitable for aqueous-phase reactions, unlike the neutral parent compound .
Heterocyclic Variants: Oxazolo vs. Imidazo/Thiazolo Pyridines

Compounds with alternative heterocyclic systems demonstrate divergent reactivities and biological activities:

Compound Class Core Structure Example Key Differences Reference
Oxazolo[4,5-b]pyridine Oxazole fused at [4,5-b] 2-(2-Piperidin-4-yl-alkyl) derivatives Higher synthetic yields (70–71% with PPA)
Imidazo[4,5-c]pyridine Imidazole fused at [4,5-c] 2,3-Dihydrospiro derivatives Enhanced nucleophilic reactivity
Thiazolo[5,4-b]pyridine Thiazole fused at [5,4-b] 6-Chloro-3-methylisothiazolo derivative Greater metabolic stability due to sulfur

Key Observations :

  • Oxazolo[4,5-b]pyridine derivatives are synthesized in higher yields (70–71%) using polyphosphoric acid (PPA) compared to oxazolo[4,5-c]pyridines, which require optimized conditions .

SIRT1 Activation :

  • Oxazolo[4,5-b]pyridine derivatives (e.g., SRT1720) are reported as potent SIRT1 activators, though controversies exist regarding substrate specificity .

Enzyme Inhibition :

  • Autotaxin inhibitors incorporating 3-hydroxy-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine demonstrate nanomolar potency (IC₅₀ = 0.01 µM), highlighting the importance of partial saturation for enzyme binding .

Biological Activity

6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C7H5ClN2O\text{C}_7\text{H}_5\text{ClN}_2\text{O}. Its structure can be represented using the following SMILES notation: CC1=NOC2=CC(=NC=C12)Cl. The InChI key for this compound is GCSRGLDJYXQOSI-UHFFFAOYSA-N .

The biological activity of oxazolo compounds often involves the inhibition of critical enzymes and pathways associated with cancer progression. For example, some derivatives have been identified as inhibitors of VEGFR-2 and other kinases that play roles in tumor growth and metastasis . The presence of chlorine and methyl groups in the structure may enhance these inhibitory effects by increasing lipophilicity and improving binding affinity to target proteins.

Antimicrobial Activity

Compounds within the oxazolo family have also been explored for their antimicrobial properties. Research has shown that modifications such as halogenation (e.g., chlorine substitution) can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial potential .

Data Summary

Activity Type Description Reference
AnticancerPotential cytotoxicity against tumor cells; inhibition of cancer pathways
AntimicrobialEnhanced activity against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied. For example:

  • Imidazo[4,5-b]pyridines : These compounds have shown moderate to high PARP inhibitory activity (IC50 values ranging from 8.6 nM to 0.082 µM), indicating their potential in cancer therapy .
  • Oxazolo Derivatives : Various derivatives have been reported to activate caspase cascades or inhibit angiogenesis, contributing to their anticancer effects .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved Signal (δ/ppm or m/z)Reference
1^1H NMR2.45 (s, 3H, CH3_3)
13^{13}C NMR160.1 (C=O)
LC-MS (ESI+)183.05 [M+H]+^+

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Chlorination Temp105–110°C>90% conversion
Solvent (Sulfonylation)Dioxane85–90% yield
Catalyst (POCl3_3)Me2_2NPhReduces side reactions

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